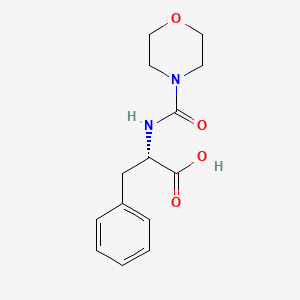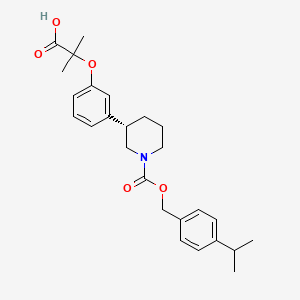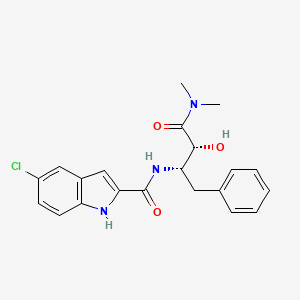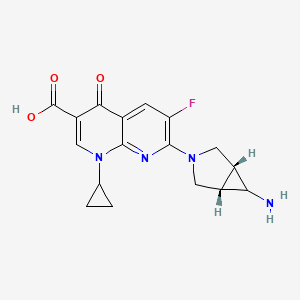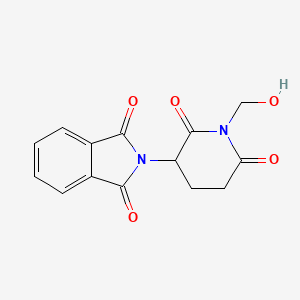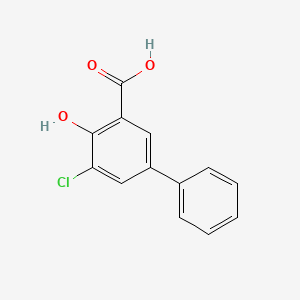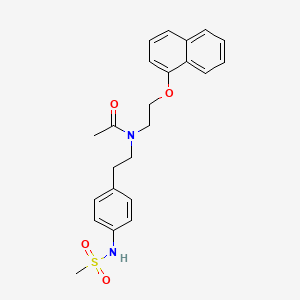
Ctep
Descripción general
Descripción
2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine, commonly known as CTEP, is a research compound developed by Hoffmann-La Roche. It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological disorders .
Aplicaciones Científicas De Investigación
2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine has several scientific research applications:
Chemistry: It is used as a tool to study the metabotropic glutamate receptor subtype 5 (mGluR5) and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving mGluR5 and its impact on cellular functions.
Industry: It is used in the development of new drugs targeting mGluR5 for various medical conditions.
Mecanismo De Acción
2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine exerts its effects by selectively binding to the metabotropic glutamate receptor subtype 5 (mGluR5) with high affinity. This binding inhibits the receptor’s activity, thereby modulating the glutamatergic signaling pathways involved in various neurological processes . The inhibition of mGluR5 has been shown to have therapeutic potential in treating several neurological disorders .
Análisis Bioquímico
Biochemical Properties
CTEP plays a crucial role in biochemical reactions. It interacts with the metabotropic glutamate receptor 5 (mGlu5NAM), a G-protein-coupled receptor widely expressed in the nervous system . The nature of these interactions is allosteric, meaning this compound binds to a site on the mGlu5NAM receptor different from the active site, modulating its activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By modulating the activity of mGlu5NAM, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with mGlu5NAM. As a negative allosteric modulator, it binds to the receptor and decreases its activity. This modulation can lead to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies. Its biological half-life of 48 hours in rodents makes it an ideal tool for chronic studies .
Metabolic Pathways
This compound is involved in the glutamate neurotransmitter metabolic pathway. It interacts with mGlu5NAM, a part of this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. Its lipophilic nature facilitates brain penetration
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. As a modulator of mGlu5NAM, it likely localizes to the same cellular compartments as this receptor
Métodos De Preparación
The synthesis of 2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine involves several steps. The optimized protocol for its synthesis and purification has been reported to yield the compound in 63%, a significant improvement over previous methods . The synthetic route includes the preparation of intermediates, which are isolated, purified, and fully characterized by infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis .
Análisis De Reacciones Químicas
2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Comparación Con Compuestos Similares
2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine is unique among metabotropic glutamate receptor subtype 5 (mGluR5) antagonists due to its high selectivity and long biological half-life. Similar compounds include:
Mavoglurant: Another mGluR5 antagonist with potential therapeutic applications in treating fragile X syndrome and other neurological disorders.
Fenobam: An mGluR5 antagonist that has been studied for its anxiolytic and analgesic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469986 | |
| Record name | CTEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871362-31-1 | |
| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ctep | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CTEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




